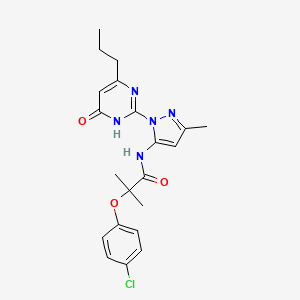![molecular formula C18H11Cl3N4S B2369916 4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine CAS No. 957002-78-7](/img/structure/B2369916.png)
4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine, also known as 4-(4-chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine (CTPP), is a synthetic compound that has been studied extensively for its potential applications in fields such as drug development, biochemistry, and pharmacology. CTPP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, CTPP has been found to have potential applications in the treatment of various diseases, such as cancer and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Chemical Analysis
The compound has been characterized using quantum chemical methods and vibrational spectral techniques. Such analyses contribute to understanding the molecular structure and chemical properties. This characterization is vital for exploring potential applications in various fields including pharmaceuticals and material science (Viji et al., 2020).
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. This includes effectiveness against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents (Kubba & Rahim, 2018).
Molecular Docking Studies
Molecular docking studies are essential for predicting how compounds interact with biological targets. Such studies have been conducted on this compound to understand its interaction with different proteins, providing insights into its potential therapeutic applications (Viji et al., 2020).
Structural Characterization
The compound has been structurally characterized, contributing to a better understanding of its chemical and physical properties. This information is crucial for applications in drug design and development, where the molecular structure plays a key role in the compound's biological activity (Kariuki et al., 2021).
Corrosion Inhibition Studies
Thiazole derivatives, closely related to the compound , have been studied for their potential as corrosion inhibitors. This highlights the compound's possible applications in industrial settings, especially in preventing metal corrosion (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4S/c19-12-4-1-10(2-5-12)13-8-23-25(17(13)22)18-24-16(9-26-18)11-3-6-14(20)15(21)7-11/h1-9H,22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEDTOBARALWCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate](/img/structure/B2369838.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)


![6-Tert-butyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2369845.png)

![N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2369847.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)



